N-cyclopropyl-2-ethoxybenzamide
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Overview
Description
“N-cyclopropyl-2-ethoxybenzamide” is a chemical compound with the molecular formula C12H15NO2 . It is related to “N-Cyclopropyl 4-bromo-2-ethoxybenzamide”, which has a molecular weight of 284.15 .
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-2-ethoxybenzamide” consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 205.110275 Da .Physical And Chemical Properties Analysis
“N-cyclopropyl-2-ethoxybenzamide” is likely to be a white or almost-white crystalline powder . It is insoluble in water . The compound is an amide, which are very weak bases .Scientific Research Applications
Suzuki–Miyaura Coupling
“N-cyclopropyl-2-ethoxybenzamide” has been used in the Suzuki–Miyaura (SM) cross-coupling, which is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Bioisosteres in Drug Design
The compound has also found applications in the field of drug design, specifically in the use of bioisosteres . Bioisosterism is a powerful concept that has found widespread application in drug design and continues to be an important tactical element in contemporary medicinal chemistry practices . The application of bioisosteres in drug discovery is a well-established design concept that has demonstrated utility as an approach to solving a range of problems that affect candidate optimization, progression, and durability .
Synthesis of Responsive Hydrogels
“N-cyclopropyl-2-ethoxybenzamide” has been used in the synthesis of new graft copolymer hydrogels with sensitivity to both temperature and pH . These hydrogels have been synthesized by radical copolymerization of NaAc, AAm, and poly (2-cyclopropyl-2-oxazoline) macromonomers (MM) with a styryl end group in the presence of a bisacrylamide .
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to ethenzamide , a common analgesic and anti-inflammatory drug. Ethenzamide is used for the relief of fever, headaches, and other minor aches and pains . It’s plausible that N-cyclopropyl-2-ethoxybenzamide may share similar targets and roles.
Mode of Action
Given its structural similarity to Ethenzamide , it might interact with similar targets and induce comparable changes
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical pathways . For instance, cyclopropane fatty acid biosynthesis in plants involves multiple steps and enzymes
Pharmacokinetics
A study on ethenzamide, a structurally similar compound, used a physiological pharmacokinetic model to simulate its concentrations in plasma and various tissues . The study found that the model predicted well the observed data in plasma and various tissues of the rat . It’s possible that N-cyclopropyl-2-ethoxybenzamide might have similar ADME properties and bioavailability, but more research is needed to confirm this.
Result of Action
Given its structural similarity to Ethenzamide , it might have similar effects such as relief of fever, headaches, and other minor aches and pains . .
properties
IUPAC Name |
N-cyclopropyl-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11-6-4-3-5-10(11)12(14)13-9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYYRINHHHZYDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358330 |
Source
|
Record name | N-cyclopropyl-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-ethoxybenzamide | |
CAS RN |
560080-55-9 |
Source
|
Record name | N-cyclopropyl-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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